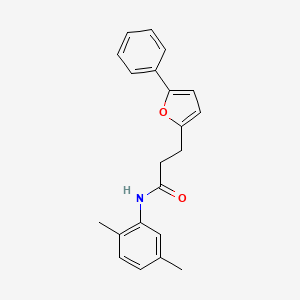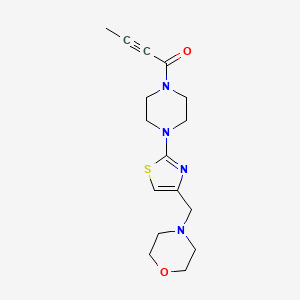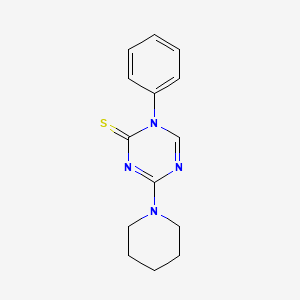![molecular formula C25H26N2O2 B11043766 1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)
1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-1,4’,4’,6’-TETRAMETHYL-4’H-SPIRO[PYRROLIDINE-3,1’-PYRROLO[3,2,1-IJ]QUINOLIN]-2’-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 4-BENZOYL-1,4’,4’,6’-TETRAMETHYL-4’H-SPIRO[PYRROLIDINE-3,1’-PYRROLO[3,2,1-IJ]QUINOLIN]-2’-ONE involves multiple steps. One common synthetic route includes the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-diones with methyl (het)aryl ketones to form 1-(het)arylmethylidenepyrroloquinolin-2-ones. This intermediate then undergoes a 1,3-dipolar cycloaddition with azomethine ylide, generated from sarcosine and paraformaldehyde, to yield the final spiro compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa by binding to their active sites, preventing the formation of blood clots . The spiro structure allows for a unique mode of binding, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives of pyrroloquinolin-2-ones, such as:
1-(het)arylmethylidenepyrroloquinolin-2-ones: These compounds share a similar core structure but differ in their substituents, affecting their reactivity and applications.
Spirooxindole derivatives: These compounds also feature a spiro linkage and have been studied for their biological activities. The uniqueness of 4-BENZOYL-1,4’,4’,6’-TETRAMETHYL-4’H-SPIRO[PYRROLIDINE-3,1’-PYRROLO[3,2,1-IJ]QUINOLIN]-2’-ONE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4'-benzoyl-1',9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H26N2O2/c1-16-13-24(2,3)27-21-18(16)11-8-12-19(21)25(23(27)29)15-26(4)14-20(25)22(28)17-9-6-5-7-10-17/h5-13,20H,14-15H2,1-4H3 |
InChI Key |
DEXPSKVGTAHODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)CN(CC4C(=O)C5=CC=CC=C5)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11043694.png)
![6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043700.png)


![3-(4-chlorophenyl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043713.png)
![Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11043715.png)
![5-[(4-Fluorophenyl)carbonyl]-1,3-dimethyl-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B11043719.png)
![6-hydroxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11043721.png)
![4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11043727.png)

![(2E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11043739.png)
![5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile](/img/structure/B11043745.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043750.png)
![1-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11043755.png)
